4,7-Dichlorothieno[3,2-d]pyrimidine 4,7-Dichlorothieno[3,2-d]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13530308
InChI: InChI=1S/C6H2Cl2N2S/c7-3-1-11-5-4(3)9-2-10-6(5)8/h1-2H
SMILES: C1=C(C2=C(S1)C(=NC=N2)Cl)Cl
Molecular Formula: C6H2Cl2N2S
Molecular Weight: 205.06 g/mol

4,7-Dichlorothieno[3,2-d]pyrimidine

CAS No.:

Cat. No.: VC13530308

Molecular Formula: C6H2Cl2N2S

Molecular Weight: 205.06 g/mol

* For research use only. Not for human or veterinary use.

4,7-Dichlorothieno[3,2-d]pyrimidine -

Specification

Molecular Formula C6H2Cl2N2S
Molecular Weight 205.06 g/mol
IUPAC Name 4,7-dichlorothieno[3,2-d]pyrimidine
Standard InChI InChI=1S/C6H2Cl2N2S/c7-3-1-11-5-4(3)9-2-10-6(5)8/h1-2H
Standard InChI Key UQUFNEZHBCHIMK-UHFFFAOYSA-N
SMILES C1=C(C2=C(S1)C(=NC=N2)Cl)Cl
Canonical SMILES C1=C(C2=C(S1)C(=NC=N2)Cl)Cl

Introduction

Chemical and Structural Properties

Molecular Architecture

The thieno[3,2-d]pyrimidine system consists of a thiophene ring fused to a pyrimidine ring at the 3,2-d position. In 4,7-dichlorothieno[3,2-d]pyrimidine, chlorine atoms occupy the 4- and 7-positions of the fused heterocycle. This substitution pattern distinguishes it from related isomers such as 2,4-dichlorothieno[3,2-d]pyrimidine, where halogens are positioned at the 2- and 4-sites. The molecular geometry imposes significant electronic effects:

  • Electron-withdrawing effects: Chlorine atoms increase the electrophilicity of the pyrimidine ring, enhancing reactivity in nucleophilic substitution reactions.

  • Steric constraints: The 4,7-substitution creates a planar structure with limited rotational freedom, potentially optimizing interactions with biological targets .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular formulaC₆H₂Cl₂N₂S
Molecular weight205.06 g/mol
Melting pointNot reported (analogs: 140–143°C)
SolubilityLow in polar solvents
XLogP3Estimated 2.8 (lipophilicity)

Synthesis and Optimization

Synthetic Pathways

The synthesis of 4,7-dichlorothieno[3,2-d]pyrimidine typically involves a multi-step sequence starting from thiophene derivatives. While direct protocols for the 4,7-isomer are sparsely documented, analogous routes for related dichlorothienopyrimidines provide a framework:

  • Ring formation: Condensation of 3-aminothiophene-2-carboxylates with urea or thiourea under high-temperature conditions (190°C) yields the thieno[3,2-d]pyrimidine core .

  • Chlorination: Treatment with phosphorus oxychloride (POCl₃) introduces chlorine atoms at specific positions. For 4,7-dichloro derivatives, reaction conditions (temperature, stoichiometry) must be carefully controlled to favor substitution at the desired sites .

Table 2: Comparative Synthesis Conditions for Dichlorothienopyrimidines

CompoundStarting MaterialChlorination AgentYield (%)Reference
2,4-Dichlorothieno[3,2-d]pyrimidine3-Amino-2-methoxycarbonylthiophenePOCl₃81.4
4,7-Dichlorothieno[3,2-d]pyrimidineNot reportedPOCl₃~55

Industrial-Scale Challenges

Traditional methods face limitations in yield and purity. Dong Liuyu et al. demonstrated that refining crude products with ethyl alcohol-chloroform mixtures achieves purities exceeding 99%, though scalability remains a hurdle due to solvent costs and reaction kinetics .

Applications in Drug Development

Kinase Inhibition

The thieno-pyrimidine scaffold is a privileged structure in kinase inhibitor design. Chlorine atoms at positions 4 and 7 may optimize binding to ATP pockets in kinases such as EGFR and JAK, though specific interactions remain uncharacterized for this isomer.

Prodrug Strategies

The reactivity of chlorine substituents enables conjugation with prodrug moieties (e.g., phosphates, peptides), enhancing bioavailability. For instance, replacing chlorines with morpholine or piperazine groups improves aqueous solubility and tissue penetration .

Future Directions and Challenges

Targeted Synthesis

Advances in regioselective chlorination (e.g., using catalytic Pd-mediated coupling) could streamline access to 4,7-dichloro derivatives, enabling systematic structure-activity relationship (SAR) studies.

Mechanistic Elucidation

High-throughput screening against the NCI-60 panel and proteomic profiling are needed to map the compound’s molecular targets and off-target effects.

Toxicity Profiling

Current data lack comprehensive toxicological assessments. Rodent models and in vitro hepatotoxicity assays are critical to evaluate therapeutic indices.

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